1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol
Brand Name: Vulcanchem
CAS No.: 799251-42-6
VCID: VC4149322
InChI: InChI=1S/C8H5F3N4OS/c9-8(10,11)16-6-3-1-5(2-4-6)15-7(17)12-13-14-15/h1-4H,(H,12,14,17)
SMILES: C1=CC(=CC=C1N2C(=S)N=NN2)OC(F)(F)F
Molecular Formula: C8H5F3N4OS
Molecular Weight: 262.21

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol

CAS No.: 799251-42-6

Cat. No.: VC4149322

Molecular Formula: C8H5F3N4OS

Molecular Weight: 262.21

* For research use only. Not for human or veterinary use.

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol - 799251-42-6

Specification

CAS No. 799251-42-6
Molecular Formula C8H5F3N4OS
Molecular Weight 262.21
IUPAC Name 1-[4-(trifluoromethoxy)phenyl]-2H-tetrazole-5-thione
Standard InChI InChI=1S/C8H5F3N4OS/c9-8(10,11)16-6-3-1-5(2-4-6)15-7(17)12-13-14-15/h1-4H,(H,12,14,17)
Standard InChI Key IGNYLBCSNHGHSU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=S)N=NN2)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol consists of a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with a thiol (-SH) functional group . The trifluoromethoxy (-OCF₃) group, attached para to the tetrazole ring on the benzene ring, contributes significant electronegativity and lipophilicity to the molecule. This substitution pattern is critical for modulating the compound’s reactivity and interactions in chemical reactions.

Physical Properties

Key physical properties of the compound include:

PropertyValueSource
Molecular Weight262.21 g/mol
DensityNot reported-
Melting PointNot explicitly reported-
Boiling PointNot explicitly reported-

While specific density and thermal transition data remain uncharacterized in publicly available literature, analogues such as 1-phenyl-5-mercaptotetrazole (melting point: 145°C) and 1-(4-fluorophenyl)-1H-tetrazole-5-thiol suggest that the trifluoromethoxy derivative likely exhibits similar solid-state stability, with decomposition temperatures exceeding 200°C. The absence of explicit data underscores the need for further experimental characterization.

Spectroscopic and Computational Insights

Synthesis and Production Methodologies

Classical Tetrazole-Thiol Synthesis

Traditional routes to tetrazole-5-thiols involve the reaction of amines with carbon disulfide (CS₂) followed by cyclization using trichlorotriazine (TCT), as exemplified in the synthesis of 1-methyl-1H-tetrazole-5-thiol . For 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol, a plausible pathway involves:

  • Isothiocyanate Formation: Reaction of 4-(trifluoromethoxy)aniline with CS₂ and base to form the corresponding isothiocyanate.

  • Cyclization with Azide: Treatment with sodium azide (NaN₃) under acidic conditions to yield the tetrazole-thiol .

Modern S-Arylation Approaches

Recent advancements in metal-free S-arylation, as reported by Saikia et al., enable direct coupling of tetrazole-5-thiols with diaryliodonium salts . This method, optimized for electron-deficient aryl groups, could be adapted for synthesizing 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol by reacting 1H-tetrazole-5-thiol with a 4-(trifluoromethoxy)phenyliodonium salt. Key advantages include:

  • No transition-metal catalysts, reducing costs and purification steps.

  • High regioselectivity for the para-substituted aryl group.

  • Mild reaction conditions (room temperature to 60°C, aqueous-organic biphasic systems) .

QuantityPrice (USD)PurityDate
1 g$837.9995%2021-12-16
2.5 g$1,201.4995%2021-12-16
5 g$1,506.0595%2021-12-16

Global suppliers include Absin Bioscience Inc. (China) and Ryan Scientific, Inc. (United States), both offering the compound for research and development purposes . The limited commercial availability reflects its niche applications and the complexity of its synthesis.

Recent Advances and Future Outlook

The development of metal-free S-arylation protocols has revitalized interest in tetrazole-thiol chemistry, enabling greener synthesis routes with fewer byproducts . Future research should prioritize:

  • Full spectroscopic characterization (NMR, IR, MS) of 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol.

  • Biological screening for antimicrobial, anticancer, or anti-inflammatory activity.

  • Scale-up optimization to reduce production costs for industrial applications.

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